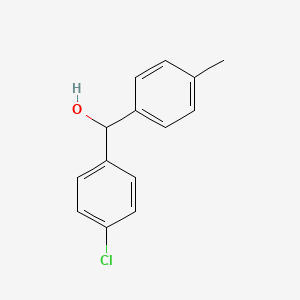
4-Chloro-4'-methylbenzhydrol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-4’-methylbenzhydrol, also known as (4-chlorophenyl)-(4-methylphenyl)methanol, is an organic compound with the molecular formula C14H13ClO. It is a solid at room temperature and is primarily used in research and industrial applications. The compound is characterized by the presence of a chloro group and a methyl group attached to a benzhydrol structure.
科学的研究の応用
4-Chloro-4’-methylbenzhydrol is utilized in various scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable starting material for the preparation of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a model substrate in biochemical assays.
Medicine: Research into potential therapeutic agents often involves 4-Chloro-4’-methylbenzhydrol as a precursor or reference compound.
Industry: It is employed in the manufacture of specialty chemicals and as a reagent in the production of polymers and resins.
Safety and Hazards
準備方法
Synthetic Routes and Reaction Conditions: 4-Chloro-4’-methylbenzhydrol can be synthesized through various methods. One common approach involves the Friedel-Crafts alkylation of 4-chlorobenzophenone with 4-methylbenzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under anhydrous conditions and requires careful control of temperature to avoid side reactions.
Industrial Production Methods: In industrial settings, the production of 4-Chloro-4’-methylbenzhydrol often involves large-scale Friedel-Crafts reactions. The use of continuous flow reactors can enhance the efficiency and yield of the process. Additionally, the purification of the final product is achieved through recrystallization or distillation techniques to ensure high purity.
化学反応の分析
Types of Reactions: 4-Chloro-4’-methylbenzhydrol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 4-chloro-4’-methylbenzophenone using oxidizing agents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction: Reduction of 4-Chloro-4’-methylbenzhydrol can yield the corresponding hydrocarbon, 4-chloro-4’-methylbenzene, using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group in 4-Chloro-4’-methylbenzhydrol can be substituted with other functional groups through reactions with appropriate reagents. For example, treatment with thionyl chloride (SOCl2) can replace the hydroxyl group with a chlorine atom.
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO3) in acetic acid or potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Thionyl chloride (SOCl2) in the presence of a base such as pyridine.
Major Products:
Oxidation: 4-Chloro-4’-methylbenzophenone.
Reduction: 4-Chloro-4’-methylbenzene.
Substitution: 4-Chloro-4’-methylbenzyl chloride.
作用機序
The mechanism of action of 4-Chloro-4’-methylbenzhydrol involves its interaction with specific molecular targets. The hydroxyl group can participate in hydrogen bonding and other interactions with enzymes or receptors, influencing their activity. The chloro and methyl groups can affect the compound’s lipophilicity and membrane permeability, impacting its distribution and efficacy in biological systems.
類似化合物との比較
4-Methylbenzhydrol: Lacks the chloro group, resulting in different reactivity and applications.
4-Chlorobenzhydrol: Lacks the methyl group, which affects its physical and chemical properties.
Benzhydrol: The parent compound without any substituents, used as a reference in comparative studies.
Uniqueness: 4-Chloro-4’-methylbenzhydrol is unique due to the presence of both chloro and methyl groups, which confer distinct reactivity and properties. This combination makes it a versatile compound in synthetic chemistry and research applications.
特性
IUPAC Name |
(4-chlorophenyl)-(4-methylphenyl)methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClO/c1-10-2-4-11(5-3-10)14(16)12-6-8-13(15)9-7-12/h2-9,14,16H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYLLIAPEJJBIRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C2=CC=C(C=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
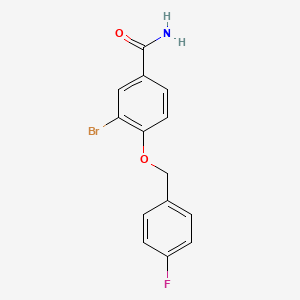
![(2Z)-6-hexyl-7-hydroxy-2-[(4-methylphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2550230.png)
![2-(4-fluorophenyl)-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)acetamide](/img/structure/B2550231.png)
![3-((2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)carbamoyl)pyridine 1-oxide](/img/structure/B2550232.png)

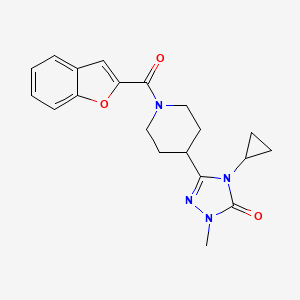
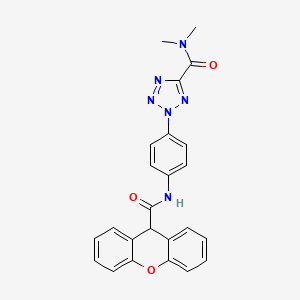
![2-chloro-N-[2-methoxy-1-(pyridin-2-yl)ethyl]propanamide](/img/structure/B2550240.png)
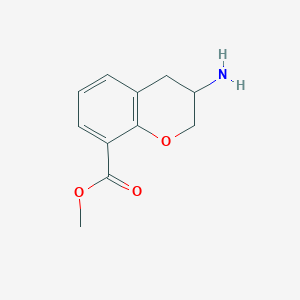

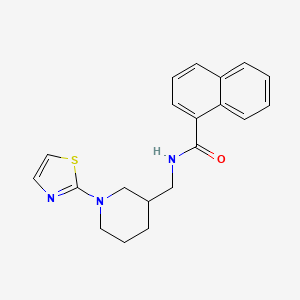
![1-ethyl-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole](/img/structure/B2550249.png)
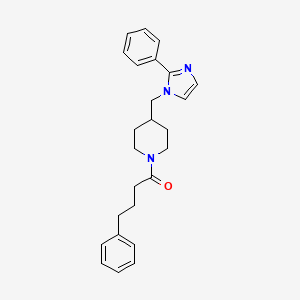
![1-[(2-chlorophenyl)methyl]-N-(2,4-dimethylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2550251.png)
